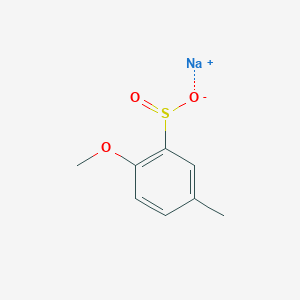

sodium 2-methoxy-5-methylbenzene-1-sulfinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium 2-methoxy-5-methylbenzene-1-sulfinate is a chemical compound with the molecular formula C₈H₉NaO₃S and a molecular weight of 208.21 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a sulfonating agent such as sulfur trioxide or chlorosulfonic acid, and the reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of sodium 2-methoxy-5-methylbenzene-1-sulfinate may involve continuous flow reactors to optimize yield and efficiency. The process typically includes the sulfonation step followed by neutralization and purification to obtain the final product in high purity .

Análisis De Reacciones Químicas

Types of Reactions

Sodium 2-methoxy-5-methylbenzene-1-sulfinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or sulfide.

Substitution: The methoxy and methyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfinates or sulfides .

Aplicaciones Científicas De Investigación

Synthetic Applications

Sodium sulfinates, including sodium 2-methoxy-5-methylbenzene-1-sulfinate, are widely used as reagents in organic synthesis. They facilitate various reactions due to their ability to participate in C–S, N–S, and S–S bond formations. Key applications include:

- Sulfonylation Reactions : Sodium sulfinates are employed as sulfonylating agents in the synthesis of sulfonamides and sulfones. These compounds are crucial intermediates in pharmaceuticals and agrochemicals .

- Radical Reactions : The compound can generate sulfonyl radicals, which are useful in radical-mediated transformations. For instance, they can initiate ring-closing reactions that yield complex cyclic structures .

- Cross-Coupling Reactions : this compound can act as both an electrophile and nucleophile in palladium-catalyzed cross-coupling reactions. This dual functionality enhances its versatility in synthesizing multi-functionalized arene systems .

Table 1: Key Synthetic Applications of Sodium Sulfinates

| Application Type | Description | Example Products |

|---|---|---|

| Sulfonylation | Formation of sulfonamides and sulfones | Antibacterial agents |

| Radical Mediated Reactions | Generation of sulfonyl radicals for ring closures | Complex cyclic compounds |

| Cross-Coupling | Electrophilic/nucleophilic participation in reactions | Multi-functionalized arenes |

Pharmaceutical Research

Recent studies highlight the potential therapeutic applications of sodium sulfinates, particularly in drug development. The ability to introduce sulfonyl groups into organic molecules is significant for enhancing biological activity and solubility:

- Medicinal Chemistry : this compound is being investigated for its role in synthesizing novel pharmaceutical agents with improved efficacy against various diseases .

- Biochemical Probes : The compound's stability and reactivity make it suitable for use as a biochemical probe in molecular biology studies, allowing researchers to investigate cellular mechanisms and interactions .

Environmental Applications

The increasing focus on sustainable chemistry has led to exploring sodium sulfinates in green chemistry applications:

- Catalysis : this compound can be utilized as a catalyst or co-catalyst in environmentally friendly reactions, reducing waste and improving reaction efficiency .

Case Study 1: Synthesis of Sulfonamides

A study demonstrated the efficient synthesis of sulfonamides using this compound as a sulfonylating agent. The reaction conditions were optimized to achieve high yields with minimal by-products, showcasing the compound's effectiveness as a reagent in medicinal chemistry .

Case Study 2: Photocatalytic Applications

Research highlighted the use of sodium sulfinates in photocatalytic carbon-sulfur bond formation. This innovative approach not only improves reaction rates but also minimizes the environmental impact associated with traditional methods .

Mecanismo De Acción

The mechanism by which sodium 2-methoxy-5-methylbenzene-1-sulfinate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonate group can participate in ionic interactions, while the methoxy and methyl groups can engage in hydrophobic interactions. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

Sodium benzenesulfonate: Similar in structure but lacks the methoxy and methyl groups.

Sodium toluenesulfonate: Contains a methyl group but lacks the methoxy group.

Sodium 2-methoxybenzenesulfonate: Contains a methoxy group but lacks the methyl group.

Uniqueness

Sodium 2-methoxy-5-methylbenzene-1-sulfinate is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interactions with molecular targets, making it a valuable tool in various research and industrial applications .

Actividad Biológica

Sodium 2-methoxy-5-methylbenzene-1-sulfinate, also known as sodium 2-methoxy-5-methylbenzenesulfonate, is a compound that has garnered attention for its biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article synthesizes current research findings, case studies, and structure-activity relationships (SAR) to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a sulfonate group attached to a methoxy- and methyl-substituted benzene ring. Its chemical structure can be represented as follows:

This structure is significant because the positioning of the methoxy and methyl groups influences its biological activity.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. A study focused on a series of styryl benzyl sulfones, including derivatives of this compound, demonstrated high cytotoxicity against various human tumor cell lines, including prostate (DU145) and leukemic (K562) cells. The cytotoxic effects were observed at nanomolar concentrations with relatively low toxicity to normal cells .

Structure-Activity Relationships (SAR)

The SAR studies revealed that the position and nature of substituents on the aromatic rings play a critical role in determining the biological activity of these compounds. For instance, compounds with methoxy substitutions at specific positions exhibited enhanced cytotoxicity. The most active derivatives contained multiple methoxy groups on the styryl aromatic ring .

Table 1: Cytotoxicity of Selected Compounds

| Compound | Structure | IC50 (µM) | Cell Line |

|---|---|---|---|

| 8p | C9H11NaO3S | 0.5 | DU145 |

| 8i | C9H11NaO3S | 5.5 | K562 |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Studies employing the disc diffusion method indicated that this compound exhibits significant antibacterial effects against various pathogens, including Candida albicans and Aspergillus niger. The inhibition zones were measured to assess efficacy, with notable results at higher concentrations (50 µg/mL and above) .

Table 2: Antimicrobial Efficacy

| Microorganism | Concentration (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| C. albicans | 25 | 12 |

| A. niger | 50 | 15 |

The mechanism underlying the biological activity of this compound appears to involve oxidative stress induction leading to apoptosis in cancer cells. The sulfone group is crucial for this activity; analogs lacking this functional group showed significantly reduced cytotoxic effects . Furthermore, the compound's ability to generate reactive oxygen species (ROS) may contribute to its anticancer efficacy.

Case Studies

Several case studies have highlighted the potential of sodium sulfinates in clinical applications:

- Clinical Trials : Sodium (E)-2-{2-methoxy-5-[(2′,4′,6′-trimethoxystyrylsulfonyl)methyl]phenylamino}-acetate is currently in Phase III trials for myelodysplastic syndromes (MDS), showcasing its therapeutic potential in hematological malignancies .

- Combination Therapies : Research suggests that combining sodium sulfinates with other chemotherapeutic agents may enhance their efficacy against resistant cancer cell lines .

Propiedades

IUPAC Name |

sodium;2-methoxy-5-methylbenzenesulfinate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S.Na/c1-6-3-4-7(11-2)8(5-6)12(9)10;/h3-5H,1-2H3,(H,9,10);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNFYODUUNLSIOA-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NaO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.